6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid
Description
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is a hexanoic acid derivative featuring a thienyl (thiophene) ring substituted at the 5-position with a 4-carboxybutyl chain. The compound combines a hydrophobic thienyl moiety with a hydrophilic carboxylic acid-terminated alkyl chain, making it amphiphilic.
Properties
IUPAC Name |
6-[5-(4-carboxybutyl)thiophen-2-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4S/c16-14(17)8-3-1-2-6-12-10-11-13(20-12)7-4-5-9-15(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVASHJUBZUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCCCC(=O)O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thienyl ring may participate in π-π interactions or other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Structural Features
- Target Compound: Contains a thienyl group at position 6 of hexanoic acid, with a 4-carboxybutyl substituent on the thienyl ring.
- 6-(2-Thienyl)-2,4-hexadienoic acid isobutylamide (): Replaces the carboxybutyl group with an isobutylamide, introducing hydrogen-bonding capability but reducing hydrophilicity .
Key Insight : The carboxybutyl group in the target compound enhances water solubility compared to lipophilic substituents like iodophenyl () or morpholine () .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₂₂O₄S | 306.4 (estimated) | ~2.5 | 2 | 4 |
| 6-(2-Thienyl)-2,4-hexadienoic acid isobutylamide | C₁₅H₂₁NO₂S | 279.4 | 3.2 | 1 | 3 |
| 6-[(4-iodophenyl)methoxycarbonylamino]hexanoic acid | C₁₄H₁₈INO₄ | 415.2 | 3.8 | 2 | 5 |
*logP values estimated using fragment-based calculations.
The carboxybutyl group lowers logP compared to iodophenyl () or thiazolidinone derivatives (), favoring aqueous solubility .
Biological Activity
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thienyl ring, which contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease.
- Antioxidant properties : It scavenges free radicals and reduces oxidative stress, contributing to its protective effects against cellular damage.
- Antimicrobial activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced levels of IL-6 and TNF-alpha in vitro. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in these inflammatory markers.This study suggests that the compound may serve as a therapeutic agent for inflammatory diseases.Concentration (µM) IL-6 Reduction (%) TNF-alpha Reduction (%) 10 30 25 50 55 50 100 75 70 -
Antioxidant Activity :
In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.Compound IC50 (µM) This compound 25 Ascorbic Acid 20 -
Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects, with minimum inhibitory concentrations (MIC) determined as follows:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
